molecular formula C13H17N3O B3054401 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol CAS No. 601515-03-1

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol

Cat. No.: B3054401
CAS No.: 601515-03-1
M. Wt: 231.29 g/mol
InChI Key: DWFHMCCBZZUJKC-UHFFFAOYSA-N
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Description

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is an organic compound that features both imidazole and benzyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the imidazole ring, a common motif in many biologically active molecules, makes it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol typically involves the reaction of an imidazole derivative with a benzylamine derivative under controlled conditions. One common method includes:

    Starting Materials: Imidazole-4-carboxaldehyde and benzylamine.

    Reaction: The imidazole-4-carboxaldehyde is reacted with benzylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)methanol.

    Final Step: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like pyridinium chlorochromate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)acetaldehyde.

    Reduction: 2-(((1H-Dihydroimidazol-4-yl)methyl)(benzyl)amino)ethanol.

    Substitution: 2-(((1H-Imidazol-4-yl)methyl)(substituted benzyl)amino)ethanol.

Scientific Research Applications

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((1H-Imidazol-4-yl)methyl)(phenyl)amino)ethanol
  • 2-(((1H-Imidazol-4-yl)methyl)(methyl)amino)ethanol
  • 2-(((1H-Imidazol-4-yl)methyl)(ethyl)amino)ethanol

Uniqueness

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is unique due to the presence of both the imidazole and benzyl groups, which confer distinct chemical and biological properties. The benzyl group enhances the compound’s hydrophobicity, potentially increasing its membrane permeability and bioavailability. Additionally, the imidazole ring’s ability to coordinate with metal ions makes it a versatile ligand in various biochemical applications.

Properties

IUPAC Name

2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12/h1-5,8,11,17H,6-7,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFHMCCBZZUJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624906
Record name 2-{Benzyl[(1H-imidazol-5-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601515-03-1
Record name 2-{Benzyl[(1H-imidazol-5-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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